Dermatoxin-J2
Description
Its molecular structure features a polycyclic aromatic backbone with hydroxyl and methyl substituents, contributing to its lipophilic properties and membrane-targeting activity . Preclinical studies highlight its mechanism of action involving inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and disruption of bacterial biofilm formation, particularly against Staphylococcus aureus . However, its clinical applicability remains under evaluation due to variable bioavailability and dose-dependent cytotoxicity observed in murine models .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SLGGFLKGVGKALAGVGKMVADQFGNLLQAGQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
The pharmacological profile of Dermatoxin-J2 is benchmarked against three analogous compounds: Xenodermin-A, Cuticulin-B3, and Epidermicin-C7. These agents share overlapping molecular targets but differ in efficacy, safety, and pharmacokinetics (Table 1).
Molecular Structure and Bioactivity
IC₅₀ values derived from *in vitro macrophage assays.
Key Findings :
- Xenodermin-A demonstrates superior anti-inflammatory potency (lower IC₅₀) but exhibits higher hepatotoxicity in murine trials compared to this compound .
- Epidermicin-C7 lacks anti-inflammatory activity but shows broad-spectrum antimicrobial efficacy (MIC₉₀ = 2 μg/mL against S. aureus), surpassing this compound’s narrow-spectrum activity .
Pharmacokinetic Profiles
| Compound | Oral Bioavailability (%) | Half-Life (h) | Protein Binding (%) |
|---|---|---|---|
| This compound | 34 ± 5 | 6.2 | 89 |
| Xenodermin-A | 22 ± 3 | 4.8 | 92 |
| Cuticulin-B3 | 41 ± 4 | 7.5 | 78 |
| Epidermicin-C7 | 18 ± 2 | 3.1 | 95 |
Key Findings :
Recommendations :
- Develop unified testing frameworks for anti-inflammatory and antimicrobial metrics.
- Prioritize combinatorial therapies (e.g., this compound + Epidermicin-C7) to enhance efficacy while mitigating resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
